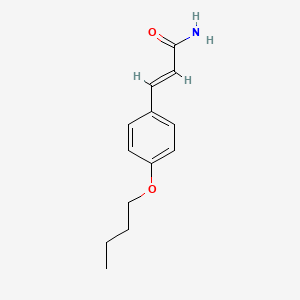

3-(4-Butoxyphenyl)acrylamide

Description

Contextualization within Substituted Acrylamide (B121943) Chemistry

The acrylamide moiety is a valuable component in medicinal chemistry, recognized for its presence in a wide array of biologically active derivatives. ekb.eg These derivatives have been investigated for a multitude of therapeutic applications. ekb.eg The chemical reactivity of the acrylamide group, particularly its ability to act as a Michael acceptor, allows it to form covalent bonds with biological targets, a characteristic that is harnessed in the design of certain therapeutic agents. nih.gov

The synthesis of substituted acrylamides can be achieved through several established chemical reactions. One common method is the Knoevenagel condensation, which involves the reaction of aldehydes with compounds containing active methylene (B1212753) groups, like N-substituted 2-cyanoacetamide (B1669375) derivatives. ekb.eg Another significant synthetic route is the Mizoroki-Heck coupling reaction, a palladium-catalyzed process that couples aryl halides with acrylic acid esters, which can then be converted to the desired acrylamide. ekb.eg The versatility of these synthetic methods allows for the creation of a diverse library of substituted acrylamide derivatives for research purposes.

Overview of Analogous Butoxyphenyl and Methoxyphenyl Acrylamide Derivatives in Research

Research into analogues of 3-(4-Butoxyphenyl)acrylamide, particularly those with butoxy and methoxy (B1213986) substitutions on the phenyl ring, reveals a range of investigated properties and applications. These studies underscore the importance of the alkoxy substituent (such as butoxy or methoxy) in modulating the compound's behavior.

Methoxyphenyl Acrylamide Derivatives:

Derivatives of 3-(4-methoxyphenyl)acrylamide have been a focal point of significant research. For instance, N-substituted-3-(4-hydroxy-3-methoxyphenyl) acrylamide derivatives, derived from ferulic acid, have been synthesized and evaluated for their fungitoxicity against various phytopathogenic fungi. egranth.ac.in Another area of active investigation is in cancer research, where N-(3-amino-4-methoxyphenyl)acrylamide derivatives have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. ymerdigital.comnih.gov Furthermore, certain 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide derivatives have been characterized and studied for their potential as corrosion inhibitors for copper in acidic environments. mdpi.comnih.gov

The reactivity of methoxy-substituted acrylamides has also been explored, with studies showing that the position of the methoxy group on the benzene (B151609) ring influences the compound's reaction rates. rsc.org In the context of antimicrobial activity, a 3-(3-hydroxy-4-methoxyphenyl)acrylamide derivative demonstrated higher activity compared to its 3-(4-methoxyphenyl)acrylamide counterpart. mdpi.com

Butoxyphenyl Acrylamide Derivatives:

While direct research on this compound is less extensive, studies on related structures provide valuable insights. For example, the compound 3-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acrylamide has been identified and is of interest in life science research due to its chemical structure, which suggests potential bioactivity. ontosight.ai Other synthesized butoxyphenyl acrylamide derivatives include 3-(4-butoxyphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide and 3-(4-butoxyphenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acrylamide, which are documented in chemical databases. evitachem.comnih.gov

The following table summarizes key research findings on analogous methoxyphenyl and butoxyphenyl acrylamide derivatives:

| Compound Class | Derivative Example | Research Focus | Key Finding |

| Methoxyphenyl Acrylamides | N-substituted-3-(4-hydroxy-3-methoxyphenyl) acrylamide | Antifungal Activity | Showed fungitoxicity against phytopathogenic fungi. egranth.ac.in |

| Methoxyphenyl Acrylamides | N-(3-amino-4-methoxyphenyl)acrylamide derivatives | Anticancer Activity | Investigated as selective EGFR kinase inhibitors. ymerdigital.comnih.gov |

| Methoxyphenyl Acrylamides | 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide | Corrosion Inhibition | Effective in inhibiting copper corrosion in nitric acid. mdpi.comnih.gov |

| Butoxyphenyl Acrylamides | 3-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acrylamide | General Bioactivity | Identified as a compound with potential for biological activity. ontosight.ai |

| Butoxyphenyl Acrylamides | 3-(4-butoxyphenyl)-N-(substituted-phenyl)acrylamides | Chemical Synthesis | Synthesized and cataloged for further research. evitachem.comnih.gov |

Current State of Research and Identified Knowledge Gaps concerning this compound and its Related Analogs

The current body of research provides a solid foundation for understanding the chemical space occupied by this compound and its analogs. The synthesis of various substituted acrylamides is well-documented, with established protocols for creating diverse chemical structures. ekb.eg For methoxyphenyl acrylamide derivatives, research has progressed into specific applications, including their potential as antifungal agents, anticancer therapeutics, and corrosion inhibitors. egranth.ac.inymerdigital.comnih.govnih.gov These studies have demonstrated that modifications to the acrylamide structure, such as the introduction of different substituents, can significantly impact their biological and chemical properties.

However, a significant knowledge gap exists specifically for this compound. While its structure is known and it is available from some chemical suppliers, there is a notable lack of published research detailing its synthesis, characterization, and potential applications. The biological activities and physicochemical properties of this specific compound remain largely unexplored.

Furthermore, while research has been conducted on the antifungal activities of some N-substituted 3-(4-alkoxyphenyl)acrylamides, a comprehensive structure-activity relationship (SAR) study that includes a wider range of alkoxy groups (including butoxy) is needed. Such studies would help to elucidate the precise role of the alkoxy chain length and branching on the compound's efficacy.

In the area of materials science, while some acrylamide derivatives have been investigated as corrosion inhibitors, the potential of this compound in this or other material science applications has not been reported. Future research should therefore focus on the fundamental characterization of this compound, followed by systematic screening for various biological activities and potential material science applications. Comparative studies with its methoxy, ethoxy, and propoxy analogs would be invaluable in building a comprehensive understanding of how the alkoxy substituent fine-tunes the properties of this class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

(E)-3-(4-butoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C13H17NO2/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H2,14,15)/b9-6+ |

InChI Key |

PYCIRALVOSXMNQ-RMKNXTFCSA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C=C/C(=O)N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Butoxyphenyl Acrylamide and Analogous Structures

Established Synthetic Routes to Substituted Acrylamides

The formation of the acrylamide (B121943) backbone is a critical step that can be achieved through several reliable and well-documented routes.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and is widely used for preparing α,β-unsaturated compounds. numberanalytics.comsid.ir The reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as cyanoacetamide or malononitrile, catalyzed by a weak base like an amine. numberanalytics.comsid.ir The mechanism proceeds through the deprotonation of the active methylene compound to form a nucleophilic enolate ion, which then attacks the carbonyl group of the aldehyde. numberanalytics.compurechemistry.org A subsequent elimination of a water molecule yields the final unsaturated product. numberanalytics.com

A variation known as the Doebner-Knoevenagel condensation has been specifically developed for the selective synthesis of acrylamides under mild, ambient temperature conditions. organic-chemistry.orgnih.govacs.org This method is noted for its tolerance of a wide array of functional groups and its high selectivity, typically affording the thermodynamically more stable E-isomer. nih.govresearchgate.net The reaction can be considered an organocatalytic process, often employing bases like piperidine (B6355638) or pyridine. organic-chemistry.orgorganic-chemistry.org For instance, reacting an appropriately substituted benzaldehyde (B42025) with an N-substituted 2-cyanoacetamide (B1669375) derivative is a common strategy to produce various 2-cyanoacrylamide derivatives. ekb.eg

Beyond condensation reactions, various coupling methodologies provide alternative pathways to the acrylamide scaffold. Palladium-catalyzed reactions, such as the Heck coupling, can be employed. More specifically, a palladium-catalyzed, α-selective hydroarylation of acrylamides has been reported as a method for creating α-arylated carbonyl compounds. nih.gov Copper-catalyzed reactions also offer a viable route; for example, the coupling of an aryl iodide with acrylamide using a copper-thiophene-2-carboxylate (CuTC) catalyst has been shown to synthesize N-phenylacrylamide without the need for additional ligands. researchgate.net

Amide bond formation itself can be approached through several non-classical methods. These include the direct conversion of carboxylic acids to amides using reagents like thionyl chloride in dimethylacetamide (DMAC). researchgate.net Furthermore, transamidation reactions, which convert one amide into another, represent a powerful strategy. nih.gov These can be mediated by bases or proceed under metal-free conditions, offering a sustainable approach to amide synthesis. nih.govscispace.com Enzymatic methods, utilizing enzymes like nitrile hydratase, have also been developed for the biocatalytic formation of amide bonds. rsc.org

The introduction of the 4-butoxyphenyl group is a key step in the synthesis of the target compound. This is typically achieved by modifying a precursor molecule. A standard and efficient method is the Williamson ether synthesis, where a precursor containing a phenolic hydroxyl group, such as 4-hydroxybenzaldehyde, is reacted with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) in the presence of a base like potassium carbonate. This reaction forms the desired ether linkage, yielding 4-butoxybenzaldehyde, which can then be used as the aldehyde component in a subsequent Knoevenagel condensation.

Alternatively, syntheses can begin with precursors that already incorporate the butoxyphenyl moiety. The synthesis of various compounds containing the 4-butoxyphenyl group, such as 7-(4-Butoxyphenyl)-6H-pyrido[1,2-a:3,4-b′]diindole-6,13(12H)-dione and 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione, demonstrates the availability and utility of butoxy-substituted starting materials in more complex molecular constructions. acs.orgcapes.gov.br

Synthesis of 3-(4-Butoxyphenyl)acrylamide and Specific Analogs (e.g., 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide)

The specific synthesis of this compound and its analogs often employs the Knoevenagel condensation as the primary strategy. For example, the synthesis of the analog 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 4-methoxybenzaldehyde (B44291) with 2-cyano-N-(4-hydroxyphenyl)acetamide. nih.gov This reaction is typically performed in a solvent such as ethanol (B145695) with a catalytic amount of piperidine and refluxed for a short period to achieve the final product. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the desired product. The choice of catalyst, solvent, and temperature can significantly influence the outcome.

For Knoevenagel-type reactions, bases such as piperidine, triethylamine (B128534) (NEt₃), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly screened. nih.govfrontiersin.orgdicp.ac.cn Solvents can range from polar protic (e.g., ethanol) to aprotic (e.g., chloroform (B151607), toluene, DMF), with the choice impacting reaction rates and yields. nih.govdicp.ac.cn In some copper-catalyzed syntheses of Z-acrylamides, chloroform was found to be the most suitable solvent, while THF and DMF resulted in reduced yields. dicp.ac.cn

Achieving high selectivity for one stereoisomer (typically the E-isomer in Knoevenagel condensations) is often a primary goal. researchgate.net However, specific conditions can be tailored to favor the Z-isomer. For instance, a copper-catalyzed three-component reaction of OBoc-alkynes, azides, and water has been developed to produce Z-acrylamides with excellent stereoselectivity (Z:E > 19:1). dicp.ac.cn Optimization studies for such reactions involve screening various copper salts (CuI, CuBr, CuOTf) and bases to find the ideal combination for high yield and selectivity. dicp.ac.cn The table below summarizes the optimization of reaction conditions for a representative copper-catalyzed synthesis of a Z-acrylamide analog.

| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) | Z:E Ratio | Reference |

|---|---|---|---|---|---|---|

| 1 | CuOTf (10) | DBU | CHCl₃ | 65 | >19:1 | dicp.ac.cn |

| 2 | CuI (10) | DBU | CHCl₃ | 72 | >19:1 | dicp.ac.cn |

| 3 | CuBr (10) | DBU | CHCl₃ | 75 | >19:1 | dicp.ac.cn |

| 4 | CuBr (10) | DIPEA | CHCl₃ | 58 | >19:1 | dicp.ac.cn |

| 5 | CuBr (10) | Et₃N | CHCl₃ | 45 | >19:1 | dicp.ac.cn |

| 6 | CuBr (10) | DBU | THF | 35 | >19:1 | dicp.ac.cn |

| 7 | CuBr (10) | DBU | DMF | 30 | >19:1 | dicp.ac.cn |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner processes compared to conventional heating methods. wisdomlib.orgoatext.com This technology is particularly effective for reactions like the Knoevenagel condensation. wisdomlib.orgsci-hub.se The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes. sci-hub.se

Solvent-free or "green" solvent (e.g., water) conditions can often be employed in microwave-assisted syntheses, further enhancing the environmental friendliness of the procedure. sci-hub.seresearchgate.net For example, the Knoevenagel condensation of various aldehydes with active methylene compounds has been successfully performed under microwave irradiation in water or without any solvent, affording products in high yields (84-91%) after short reaction times. oatext.comresearchgate.net The optimization of microwave-assisted grafting of acrylamide onto natural gums has also been extensively studied, with variables such as irradiation time, power, and initiator concentration being key factors for maximizing yield and grafting efficiency. nih.govbenthamdirect.combenthamdirect.com

The table below compares conventional and microwave-assisted methods for the synthesis of coumarins via Knoevenagel condensation, illustrating the significant advantages of microwave irradiation.

| Product | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Acetylcoumarin | Conventional | 6 h | 70 | sci-hub.se |

| Microwave | 8 min | 90 | sci-hub.se | |

| 3-Cyanocoumarin | Conventional | 2 h | 83 | sci-hub.se |

| Microwave | 1.5 min | 92 | sci-hub.se | |

| 3-Ethoxycarbonylcoumarin | Conventional | 24 h | 64 | sci-hub.se |

| Microwave | 10 min | 83 | sci-hub.se |

Green Chemistry Approaches in Acrylamide Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into synthetic methodologies to minimize environmental impact. These approaches focus on the use of less hazardous chemicals, alternative energy sources, and more efficient reaction conditions. For the synthesis of acrylamides and their analogs, including this compound, several green strategies have been explored, such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of biocatalysts. These methods offer significant advantages over traditional synthetic routes by often providing higher yields, shorter reaction times, and a reduction in waste.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can lead to dramatically reduced reaction times and improved product yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various acrylamide derivatives.

One notable application is the solvent-free, one-pot condensation reaction of cinnamic acid derivatives with aromatic amines using 1,3-dicyclohexylcarbodiimide (DCC) under microwave irradiation. mdpi.comnewcastle.edu.au This method has been shown to produce a novel series of cinnamoyl amides in good yields with significantly shorter reaction times. For instance, the reaction of cinnamic acid with 2-aminothiazole (B372263) in the presence of DCC and a few drops of dimethylformamide (to improve energy transfer) at a microwave power of 120 W resulted in a 94% yield in just 3 minutes. newcastle.edu.au This approach highlights the potential for synthesizing this compound by reacting 4-butoxycinnamic acid with an appropriate amine under similar microwave-assisted, solvent-free conditions.

Further research has demonstrated the utility of microwave assistance in the synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles from 2-(benzo[d]thiazol-2-yl)acetonitrile and various aromatic aldehydes under solvent-free conditions. ugr.es This Knoevenagel condensation proceeded in moderate yields (50-75%) with very short reaction times. ugr.es Another example is the microwave-assisted synthesis of 2-cyano-3-aryl-acrylamides, where reactions of aldehydes with cyanoacetamide in water under microwave irradiation (60 W, 120°C) gave excellent yields (95-99%) in just 2-5 minutes. rsc.org Specifically, the synthesis of 2-cyano-3-(4-methoxyphenyl)acrylamide yielded 97% of the product. rsc.org These findings strongly suggest that microwave-assisted methods are highly effective for the synthesis of acrylamide structures analogous to this compound.

A study on the aza-Michael addition of benzylamine (B48309) to methyl 3-(4-methoxyphenyl)acrylate under microwave heating (75 °C, 75 W) for 10 minutes resulted in the formation of N-benzyl-3-(4-methoxyphenyl)acrylamide in a 44% yield. mdpi.com This demonstrates the applicability of microwave energy in promoting reactions involving precursors to substituted acrylamides.

| Reactants | Product | Catalyst/Reagent | Conditions | Yield (%) | Reaction Time (min) | Reference |

| Cinnamic acid, 2-Aminothiazole | N-(thiazol-2-yl)cinnamamide | DCC, DMF (drops) | Microwave (120 W) | 94 | 3 | newcastle.edu.au |

| 4-Methoxybenzaldehyde, Cyanoacetamide | 2-Cyano-3-(4-methoxyphenyl)acrylamide | Water | Microwave (60 W, 120°C) | 97 | 2-5 | rsc.org |

| 4-Nitrobenzaldehyde, Cyanoacetamide | 2-Cyano-3-(4-nitrophenyl)acrylamide | Water | Microwave (60 W, 120°C) | 95 | 2-5 | rsc.org |

| Methyl 3-(4-methoxyphenyl)acrylate, Benzylamine | N-benzyl-3-(4-methoxyphenyl)acrylamide | DBU | Microwave (75°C, 75 W) | 44 | 10 | mdpi.com |

Solvent-Free Synthesis

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and health hazards. Solvent-free synthesis, often coupled with energy sources like microwave or infrared irradiation, offers a clean and efficient alternative for the preparation of acrylamide derivatives.

A convenient and straightforward method for the formation of carboxamides from carboxylic acids and primary amines under solventless conditions using infrared (IR) light has been reported. paris-saclay.frnih.gov This method has been applied to the synthesis of amide analogs of caffeic acid phenethyl ester (CAPE), achieving yields ranging from 50% to 85%. paris-saclay.frnih.gov For example, the reaction of cinnamic acid and phenylethylamine under IR irradiation at 140-160°C for one hour yielded the corresponding amide in approximately 80% yield. paris-saclay.fr This solvent-free approach could be adapted for the synthesis of this compound from 4-butoxycinnamic acid and an appropriate amine.

In another example of solvent-free synthesis, Luque and co-workers developed a biogenic carbonate of CuO–CaCO3 to catalyze the amidation of cinnamic acid in the absence of any solvent or additive, promoting ecocompatibility by minimizing waste. snnu.edu.cn This reaction, conducted in air, provided the corresponding amide in good yield, demonstrating the potential of using sustainable catalysts in solvent-free conditions. snnu.edu.cn

| Reactants | Product | Energy Source | Conditions | Yield (%) | Reference |

| Cinnamic acid, Phenylethylamine | N-phenethylcinnamamide | Infrared (IR) | 140-160°C, 1 hr | ~80 | paris-saclay.fr |

| Cinnamic acid, Aniline | Cinnamoylanilide | CuO–CaCO3 catalyst | Air | Good | snnu.edu.cn |

Biocatalysis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. This approach is gaining traction in the synthesis of pharmaceuticals and fine chemicals, including acrylamides.

The production of acrylamide itself from acrylonitrile (B1666552) is a well-established industrial process that utilizes nitrile hydratase enzymes from microorganisms like Rhodococcus rhodochrous. rsc.orgnih.gov This biocatalytic route operates under mild conditions and avoids the use of copper catalysts, which are common in chemical synthesis and can lead to unwanted byproducts and waste. rsc.org The efficiency of this process can be influenced by reaction conditions such as pH and temperature, with an optimal pH of around 8.2 being identified in one study. acs.org

Furthermore, biocatalysis has been employed for the synthesis of more complex and chiral acrylamide derivatives. For instance, lipase-catalyzed resolution of racemic alkanolamines has been used to prepare a series of novel chiral N-(2-hydroxyalkyl)-acrylamides. academie-sciences.frconicet.gov.ar Lipases, such as Candida antarctica lipase (B570770) B (CALB), can selectively acylate one enantiomer of a racemic amine with an activated acrylic derivative, allowing for the separation of the chiral acrylamide. conicet.gov.ar While not directly applied to this compound, this methodology demonstrates the potential of biocatalysis to introduce chirality and functional diversity into acrylamide structures under green conditions.

Recent advancements have also focused on developing biocatalytic cascades for the synthesis of acrylic monomers. mdpi.com This involves engineering microorganisms to overexpress specific enzymes, such as amidases, to convert acrylamide into other valuable monomers like acrylic acid or N-alkyl acrylamides. mdpi.com Such integrated biocatalytic systems represent a promising future direction for the sustainable production of a wide range of acrylamide-based compounds.

| Biocatalyst | Substrate | Product | Key Feature | Reference |

| Nitrile Hydratase | Acrylonitrile | Acrylamide | Industrial-scale green production | rsc.orgnih.gov |

| Lipase (e.g., CALB) | Racemic Alkanolamines, Activated Acrylate | Chiral N-(2-hydroxyalkyl)-acrylamides | Enantioselective synthesis | academie-sciences.frconicet.gov.ar |

| Engineered Microorganisms | Acrylamide | N-alkyl acrylamides | Biocatalytic cascade | mdpi.com |

Chemical Reactivity and Transformation Pathways of the Acrylamide Framework

General Reaction Pathways of Acrylamides within Organic Synthesis

The acrylamide (B121943) moiety is a well-established reactive group, participating in a variety of fundamental organic reactions. These transformations are crucial for the construction of more complex molecular architectures.

Michael Addition Reactions

The electron-deficient α,β-unsaturated system of the acrylamide group makes it an excellent Michael acceptor. It readily undergoes 1,4-conjugate addition with a wide range of nucleophiles. foodandnutritionresearch.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Common nucleophiles used in Michael additions with acrylamides include:

Thiols: The thiol-Michael addition is a highly efficient "click" reaction, often proceeding under mild conditions to form thioether derivatives. rsc.org

Amines: Aza-Michael additions of primary and secondary amines lead to the formation of β-amino amides. mdpi.com

Carbanions: Soft carbon nucleophiles, such as enolates derived from ketones or malonic esters, can add to the acrylamide double bond. researchgate.net

Phosphines: Alkyl phosphines can participate in phospha-Michael additions, a reaction that has found utility in bioconjugation. nih.gov

The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. researchgate.net A variety of bases, from common metal alkoxides and hydroxides to organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been successfully employed. mdpi.comresearchgate.net

| Nucleophile | Catalyst | Product Type | Reference |

| Thiols | Base/None | Thioether | rsc.org |

| Amines | DBU | β-Amino amide | mdpi.com |

| Ketone Enolates | Base | γ-Keto amide | rsc.orgresearchgate.netresearchgate.net |

| Malonic Esters | Base | Substituted glutarimide | researchgate.net |

| Alkyl Phosphines | None | Phosphonium salt | nih.gov |

Cyclization and Ring-Forming Reactions

The versatile reactivity of the acrylamide framework allows for its participation in various cyclization reactions, leading to the formation of important heterocyclic structures like pyridones and benzothiazines.

Formation of Pyridones: Substituted 2-pyridones can be synthesized through a cascade reaction involving acrylamides and ketones. This process typically involves an initial Michael-type addition of a ketone enolate to the acrylamide, followed by an oxidative cyclization to yield the pyridone ring system. rsc.orgresearchgate.netresearchgate.net Microwave-assisted conditions have been shown to facilitate this transformation efficiently. rsc.orgresearchgate.netresearchgate.net Another approach involves the reaction of acrylamides, obtained from the condensation of aromatic aldehydes and cyanoacetamide, with enolates to produce 2-pyridones. rsc.org Ruthenium(II)-catalyzed oxidative annulation of alkynes with acrylamides also provides a route to substituted 2-pyridones. mdpi.com

Formation of Benzothiazines: While not a direct cyclization of 3-(4-butoxyphenyl)acrylamide itself, related acrylamide structures are involved in the synthesis of benzothiazines. For instance, the Knoevenagel condensation of 1,4-benzothiazin-3-ones with arylaldehydes can lead to 2-arylidene-4H-benzo foodandnutritionresearch.netCurrent time information in Bangalore, IN.thiazin-3-one compounds. scielo.br Interestingly, under certain acidic conditions, the benzothiazine ring can undergo rupture, leading to the formation of phenylacrylamide derivatives. scielo.brscielo.br The synthesis of 1,4-benzothiazines often starts from 2-aminothiophenol, which reacts with various electrophiles. rsc.org Acrylamide-based benzoxazines have also been prepared through the condensation of phenols with acrylamide and formaldehyde. researchgate.net

Derivatization Strategies for Structural Modifications of Acrylamide Compounds

The structure of this compound offers several handles for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the amide nitrogen, the aromatic ring, or the acrylamide double bond.

N-Substitution Reactions on the Amide Nitrogen

The hydrogen atoms on the amide nitrogen of a primary acrylamide can be substituted to generate N-substituted derivatives. This is a common strategy to modulate the compound's physicochemical properties. The synthesis of N-substituted acrylamides can be achieved through the reaction of acrylamide with alkyl or acyl chlorides in the presence of a Lewis acid catalyst. google.com Alternatively, N-aryl acrylamides can be prepared by the condensation of acrylic chloride with the corresponding anilines. tandfonline.com These N-substituted acrylamides can then undergo further reactions, such as the Baylis-Hillman reaction. tandfonline.comtandfonline.com

| Reagent | Catalyst | Product | Reference |

| Alkyl/Acyl Chloride | Lewis Acid | N-Alkyl/N-Acyl Acrylamide | google.com |

| Aniline | Triethylamine (B128534) | N-Aryl Acrylamide | tandfonline.com |

Modifications to the Aromatic Ring System

The butoxyphenyl group of this compound can be modified to introduce a variety of substituents, which can significantly influence the molecule's properties. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the butoxy and acrylamide groups must be considered. Functional groups on the aromatic ring can also be interconverted. For example, a nitro group can be reduced to an amine, which can then be further functionalized. The synthesis of analogs with different substituents on the aromatic ring, such as methoxy (B1213986), ethoxy, or hydroxy groups, has been reported for similar acrylamide structures. These modifications are often achieved by starting with the appropriately substituted benzaldehyde (B42025) in the initial synthesis of the acrylamide. mdpi.com

Transformations Involving the Acrylamide Double Bond

The ethylenic double bond in the acrylamide framework is a key site for chemical transformations beyond Michael additions. foodandnutritionresearch.netresearchgate.net Radical reactions, for instance, can lead to polymerization. foodandnutritionresearch.netresearchgate.net The double bond can also be epoxidized to form a reactive glycidamide (B1671898) intermediate. foodandnutritionresearch.netresearchgate.net

A notable transformation is the Reductive Asymmetric Aza-Mislow-Evans Rearrangement . This recently developed catalytic cascade reaction involves N-sulfinyl acrylamides. The process includes a conjugate reduction of the double bond, a scielo.brnih.gov-sigmatropic aza-Mislow-Evans rearrangement, and subsequent cleavage of the S-O bond. nih.govchemrxiv.orgacs.orgacs.orgchem-station.com This sophisticated transformation, catalyzed by a 1,3,2-diazaphospholene, allows for the stereospecific synthesis of enantioenriched α-hydroxy amides. nih.govchemrxiv.orgacs.orgacs.orgchem-station.com

Another transformation is the radical annulation of 2-cyanoaryl acrylamides, which proceeds via cleavage of the C=C double bond to synthesize functionalized 4-amino-2-quinolones. organic-chemistry.org

Biological Activity Investigations in Vitro Contexts of Acrylamide Derivatives

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)

Acrylamide (B121943) derivatives have been the subject of extensive research to evaluate their potential as anti-cancer agents. These studies have demonstrated significant anti-proliferative and cytotoxic effects across a variety of human cancer cell lines, operating through several distinct cellular mechanisms.

The cytotoxic potential of various acrylamide derivatives has been quantified in numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric in these evaluations.

For instance, a series of coumarin-acrylamide hybrids were tested against the HepG2 human liver cancer cell line. Among these, the coumarin-3-(4-methoxyphenyl)acrylamide derivative (6e) and the coumarin-3-(3,4-dimethoxyphenyl)acrylamide derivative (6f) showed potent activity with IC50 values of 1.88 µM and 4.14 µM, respectively. rsc.org These values indicate a higher potency than the standard chemotherapeutic drug 5-fluorouracil (B62378) (5-FU), which had an IC50 of 7.18 µM in the same study. rsc.org

Similarly, novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives have demonstrated significant anti-proliferative activity against A549 (human lung adenocarcinoma) and H1975 (non-small cell lung cancer) cell lines. nih.gov Specifically, compound 17i exhibited IC50 values of 4.17 µM in A549 cells and a highly potent 0.052 µM in H1975 cells. nih.gov Another derivative, compound 17j, showed IC50 values of 1.67 µM and 0.061 µM in A549 and H1975 cells, respectively. nih.gov These activities were comparable to the positive control, osimertinib. nih.gov

Further studies on acrylamide–PABA hybrids identified compound 4j, which incorporates a furan (B31954) group, as a highly potent agent against the MCF-7 breast cancer cell line with an IC50 value of 1.83 µM. nih.gov The same research showed that these hybrids also possessed cytotoxic activity against HepG2 cells. nih.gov

Table 1: In Vitro Cytotoxicity (IC50) of Acrylamide Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Coumarin-3-(4-methoxyphenyl)acrylamide (6e) | HepG2 | 1.88 | rsc.org |

| Coumarin-3-(3,4-dimethoxyphenyl)acrylamide (6f) | HepG2 | 4.14 | rsc.org |

| 5-Fluorouracil (Control) | HepG2 | 7.18 | rsc.org |

| N-(3-amino-4-methoxyphenyl)acrylamide deriv. (17i) | A549 | 4.17 | nih.gov |

| N-(3-amino-4-methoxyphenyl)acrylamide deriv. (17i) | H1975 | 0.052 | nih.gov |

| N-(3-amino-4-methoxyphenyl)acrylamide deriv. (17j) | A549 | 1.67 | nih.gov |

| N-(3-amino-4-methoxyphenyl)acrylamide deriv. (17j) | H1975 | 0.061 | nih.gov |

| Osimertinib (Control) | A549 | 2.91 | nih.gov |

| Osimertinib (Control) | H1975 | 0.064 | nih.gov |

| Acrylamide–PABA hybrid (4j) | MCF-7 | 1.83 | nih.gov |

A critical mechanism for the anti-cancer activity of certain acrylamide derivatives is the inhibition of specific protein kinases that are crucial for cancer cell survival and proliferation. A key target in non-small cell lung cancer is the epidermal growth factor receptor (EGFR), particularly its drug-resistant mutant forms like L858R/T790M. nih.govnih.gov

Research into novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives has identified compounds with remarkable inhibitory activity against the EGFR L858R/T790M kinase. nih.gov One such derivative, compound 17i, displayed a potent IC50 value of 1.7 nM against this mutant kinase. nih.gov This demonstrates a high degree of specific inhibition. Furthermore, this compound showed a 22-fold selectivity for the mutant EGFR kinase over the wild-type (WT) version, suggesting it could target cancer cells while potentially sparing normal cells. nih.gov Molecular docking studies have helped to elucidate the possible binding modes between these acrylamide derivatives and the EGFR L858R/T790M kinase, supporting their role as promising candidates for targeted therapy. nih.gov

Acrylamide derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest at specific checkpoints. This disruption prevents the cells from dividing and proliferating.

Studies on coumarin-acrylamide hybrids revealed that treatment of HepG2 cells with the active derivative 6e led to a significant arrest in the G2/M phase of the cell cycle. rsc.org The percentage of cells in the G2/M phase increased from 10.86% in untreated control cells to 34.92% in cells treated with the compound. rsc.org This arrest was accompanied by a corresponding decrease in the cell populations in the G1 and S phases. rsc.org

Similarly, N-(3-amino-4-methoxyphenyl)acrylamide derivatives were found to induce G0/G1-phase arrest in the H1975 cell line in a dose-dependent manner. nih.gov Other research has also highlighted the ability of different acrylamide analogs to cause cell cycle arrest at the G2/M phase. nih.govfrontiersin.orgmdpi.com For example, genistein, an isoflavonoid, was shown to induce G2/M arrest in human bladder cancer T24 cells by down-regulating cyclin A and cyclin B1 levels. mdpi.com

Table 2: Effect of Coumarin-Acrylamide Derivative 6e on HepG2 Cell Cycle Distribution

| Cell Cycle Phase | Untreated Control (%) | Treated with 6e (%) | Source |

|---|---|---|---|

| G1 | 58.03 | 43.46 | rsc.org |

| S | 31.11 | 21.62 | rsc.org |

| G2/M | 10.86 | 34.92 | rsc.org |

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Investigations have confirmed that acrylamide derivatives are capable of triggering this process in cancer cells through various molecular pathways.

In studies involving the human lung adenocarcinoma cell line (A549), acrylamide was found to induce apoptosis in 64% of the cells. nih.gov Morphological changes characteristic of apoptosis, such as nuclear condensation, fragmentation, and membrane blebbing, were observed through microscopy. nih.govresearchgate.net The apoptotic process in SH-SY5Y neuroblastoma cells was linked to the activation of caspase-3. nih.gov

Further mechanistic studies with acrylamide–PABA hybrids in MCF-7 cells showed that the induction of apoptosis was associated with an increase in the expression of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The activation of caspase 9 was also noted, indicating the involvement of the intrinsic apoptotic pathway. nih.gov Similarly, N-(3-amino-4-methoxyphenyl)acrylamide derivatives were shown to induce apoptosis in H1975 cells in a dose-dependent manner, as confirmed by acridine (B1665455) orange/ethidium bromide (AO/EB) staining and cell apoptosis assays. nih.gov

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, motility, and structure. Several anti-cancer drugs work by disrupting microtubule dynamics. Certain acrylamide derivatives have been identified as potent inhibitors of tubulin polymerization, placing them in this important class of anti-mitotic agents. rsc.orgnih.govnih.gov

A study on coumarin-acrylamide hybrids found that derivative 6e exhibited β-tubulin polymerization inhibition comparable to the known inhibitor podophyllotoxin, with an inhibition value of 84.34% (compared to 88.19% for podophyllotoxin). rsc.org Another derivative, 6f, also showed strong inhibition at 77.15%. rsc.org

Likewise, acrylamide–PABA analogs were investigated for their effect on β-tubulin polymerization in MCF-7 cells. nih.gov Compound 4j, the most potent anti-proliferative agent in the series, also displayed the greatest inhibitory effect on β-tubulin polymerization, with a percentage inhibition of 81.51%. nih.gov Compound 4a was also a potent inhibitor with 78.19% inhibition. nih.gov These findings suggest that the anti-proliferative activity of these compounds is directly linked to their ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

Table 3: β-Tubulin Polymerization Inhibition by Acrylamide Derivatives

| Compound/Derivative | Percent Inhibition (%) | Source |

|---|---|---|

| Coumarin-3-(4-methoxyphenyl)acrylamide (6e) | 84.34 | rsc.org |

| Coumarin-3-(3,4-dimethoxyphenyl)acrylamide (6f) | 77.15 | rsc.org |

| Podophyllotoxin (Control) | 88.19 | rsc.org |

| Acrylamide–PABA hybrid (4j) | 81.51 | nih.gov |

| Acrylamide–PABA hybrid (4a) | 78.19 | nih.gov |

Antimicrobial Properties (In Vitro)

In addition to their anti-cancer properties, certain acrylamide-based structures have been investigated for their antimicrobial potential. Research has shown that hydrogels prepared from hydroxyl-containing acrylamide monomers possess remarkable inherent antibacterial properties without the need for external antimicrobial agents. nih.govfrontiersin.org

A study focusing on polyacrylamide hydrogel dressings demonstrated that the abundance of hydroxyl groups in the monomer structure is a key determinant of the antibacterial effect. nih.govfrontiersin.org These hydrogels were effective against common pathogenic microorganisms found in skin wounds, such as S. aureus and Escherichia coli. frontiersin.org The intrinsic antibacterial nature of these materials, combined with their favorable mechanical properties and biocompatibility, highlights their potential application in areas like wound healing. nih.govfrontiersin.org

Antibacterial Activity

There is no specific information available in the scientific literature regarding the in vitro antibacterial activity of 3-(4-Butoxyphenyl)acrylamide against key pathogens such as Escherichia coli, Klebsiella pneumoniae, Salmonella, or Staphylococcus aureus. While studies have been conducted on various polyacrylamide-based hydrogels and other acrylamide derivatives, showing some antibacterial properties, these findings cannot be directly attributed to this compound itself. ifnmujournal.comnih.govnih.govnih.gov

Antifungal Activity Assessment

Similarly, a comprehensive search of scientific databases yields no studies specifically investigating the in vitro antifungal activity of this compound. Research has been published on the antifungal properties of other novel acrylamide derivatives and poly(N-isopropyl acrylamide) polymers, but data for the subject compound is absent. researchgate.netchemrxiv.orgwhiterose.ac.uk

Proposed Mechanisms of Antimicrobial Action

Given the absence of studies on its antimicrobial activity, there are no proposed mechanisms of action for this compound. Research on other antimicrobial polymers suggests mechanisms like membrane disruption, while different small molecules may act through pathways such as enzyme inhibition. nih.govmdpi.com However, without specific data, the mechanism for this compound remains entirely speculative.

Other Investigated Biological Activities (In Vitro)

Anti-inflammatory Effects

No dedicated in vitro studies on the anti-inflammatory effects of this compound have been found in the available scientific literature. Research in this area tends to focus on the pro-inflammatory effects of acrylamide itself as a toxin and the anti-inflammatory properties of agents that can mitigate its toxicity. mdpi.complos.org

Antioxidant Potential

The antioxidant potential of this compound has not been specifically evaluated in any published in vitro studies. The existing body of research primarily investigates the use of antioxidants to counteract the oxidative stress induced by acrylamide, rather than examining the intrinsic antioxidant capabilities of its derivatives. nih.govresearchgate.net

Enzyme Inhibition Studies

There is no available research data on the in vitro inhibitory effects of this compound on digestive enzymes such as lipase (B570770) and amylase. While the inhibition of these enzymes is a subject of interest in metabolic research, studies have focused on other classes of compounds and natural extracts, with no specific investigation into this particular acrylamide derivative. mdpi.comnih.govnih.gov

Antiplatelet Activities

Extensive searches of scientific literature and databases did not yield specific studies investigating the in vitro antiplatelet activities of the compound This compound .

While research exists on the broader class of acrylamide and cinnamic acid derivatives, no direct experimental data on the effects of this compound on platelet aggregation or related biological processes could be located. Cinnamic acid and its derivatives have been a subject of interest for their potential biological activities, with some studies exploring their effects on platelet function. semanticscholar.orggoogle.comnih.govmdpi.com However, this research does not extend to the specific butoxyphenyl-substituted acrylamide requested.

Studies on the parent molecule, acrylamide, have focused on its toxicological profile, including its effects on platelets, which are contrary to antiplatelet activity. nih.gov Research has indicated that acrylamide exposure can lead to increased platelet activation and aggregation. nih.gov

Therefore, due to the absence of specific research on the antiplatelet properties of this compound, no detailed research findings or data tables on this specific compound can be provided.

Applications in Materials Science and Engineering for Acrylamide Based Compounds

Corrosion Inhibition Formulations

The efficacy of acrylamide (B121943) derivatives as corrosion inhibitors is an area of active investigation. These molecules can adsorb onto metal surfaces, forming a protective barrier that mitigates the corrosive action of aggressive environments. Although studies focusing specifically on 3-(4-Butoxyphenyl)acrylamide are limited in publicly accessible literature, research on similar acrylamide structures demonstrates their potential in corrosion protection for metals like copper in acidic solutions.

The protective action of a corrosion inhibitor is fundamentally linked to its adsorption onto the metal surface. The nature of this adsorption can be elucidated using various isotherm models, such as those developed by Langmuir, Temkin, and Frumkin. The Langmuir adsorption isotherm is frequently employed and is based on the assumption of monolayer adsorption onto a surface with a finite number of identical and equivalent sites.

The model is expressed by the equation:

C / θ = 1 / K_ads + C

where C represents the inhibitor concentration, θ is the degree of surface coverage, and K_ads is the adsorptive equilibrium constant. A linear relationship when plotting C/θ versus C indicates that the adsorption process follows the Langmuir model.

Studies on certain acrylamide derivatives have shown that their adsorption on metal surfaces fits the Langmuir isotherm well. The Gibbs free energy of adsorption (ΔG°_ads) is a critical thermodynamic parameter that can be calculated from the K_ads value. A negative ΔG°_ads value signifies a spontaneous adsorption process. Typically, values of ΔG°_ads around -20 kJ/mol or less are indicative of physisorption (electrostatic interactions), whereas values of -40 kJ/mol or more negative suggest chemisorption, which involves charge sharing or transfer between the inhibitor molecules and the metal surface to form a coordinate-type bond. Research on some acrylamide derivatives has pointed towards a chemical adsorption mechanism.

Electrochemical techniques are vital for quantifying the effectiveness of corrosion inhibitors.

Potentiodynamic Polarization (PP) measurements provide information on the kinetics of both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. By analyzing the polarization curves, one can determine the corrosion potential (E_corr) and corrosion current density (i_corr). A significant decrease in i_corr in the presence of an inhibitor indicates effective corrosion mitigation. Inhibitors can be classified as anodic, cathodic, or mixed-type. Mixed-type inhibitors, which are common among acrylamide derivatives, reduce the rates of both anodic and cathodic reactions.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the electrode-electrolyte interface. The data is often presented as a Nyquist plot, where a larger semicircle diameter corresponds to a higher charge transfer resistance (R_ct) and, consequently, better corrosion resistance. The double-layer capacitance (C_dl) can also be determined. A decrease in C_dl upon the addition of an inhibitor is often attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer, suggesting the displacement of water molecules by the inhibitor molecules at the metal surface.

Research on related acrylamide compounds has demonstrated significant inhibition efficiencies, with performance increasing with higher inhibitor concentrations.

Table 1: Electrochemical Parameters for Acrylamide Derivatives as Corrosion Inhibitors Data derived from studies on analogous acrylamide compounds.

| Inhibitor Concentration (M) | Corrosion Current (i_corr) (μA/cm²) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double-Layer Capacitance (C_dl) (μF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| 0 (Blank) | 150 | 200 | 80 | 0 |

| 5 x 10⁻⁵ | 45 | 650 | 55 | 70 |

| 10 x 10⁻⁵ | 30 | 900 | 40 | 80 |

| 20 x 10⁻⁵ | 22.5 | 1200 | 30 | 85 |

Visualizing the metal surface provides direct evidence of an inhibitor's protective capabilities.

Scanning Electron Microscopy (SEM) is used to examine the surface morphology of the metal specimen after exposure to the corrosive medium, with and without the inhibitor. In the absence of an inhibitor, the surface typically shows significant damage, such as pitting and roughness. In contrast, a surface protected by an effective inhibitor appears much smoother, indicating the formation of a protective film that prevents direct attack by the corrosive solution.

Atomic Force Microscopy (AFM) offers nanoscale topographical information and quantitative data on surface roughness. EC-AFM (Electrochemical Atomic Force Microscopy) can even be used for in situ imaging of the corrosion processes at the electrode-electrolyte interface under potential control. These studies can track the real-time formation or breakdown of passive films and the adsorption of inhibitor layers, providing a deeper understanding of the inhibition mechanism at a localized level.

Photochromic Systems and Their Integration into Materials

Based on available scientific literature, there is no specific information detailing the application or integration of this compound into photochromic systems. Photochromic materials undergo reversible changes in their optical properties upon exposure to electromagnetic radiation, but research has not prominently featured this particular compound in such applications.

Polymeric Material Development and Functionalization

Polyacrylamides are a versatile class of polymers with wide-ranging applications. lew.ro The functionalization of the acrylamide monomer prior to polymerization allows for the synthesis of polymers with tailored properties. While the specific polymerization behavior of this compound is not widely documented, the general principles of acrylamide polymerization can be applied.

The synthesis of copolymers allows for the combination of properties from different monomers into a single material. Acrylamide-based monomers are readily polymerized using free-radical polymerization techniques, such as solution, emulsion, or precipitation polymerization. asianpubs.orgijpcbs.com

A typical copolymerization process would involve dissolving this compound and a comonomer (e.g., N-isopropyl acrylamide, n-butyl methacrylate) in a suitable solvent, adding a free-radical initiator (like AIBN or ammonium persulfate), and applying heat or UV radiation to initiate the polymerization. By controlling the monomer feed ratio, the composition of the resulting copolymer can be tuned to achieve desired characteristics, such as specific thermal properties, solubility, or adhesive capabilities.

Graft polymers can also be synthesized by creating active sites on a pre-existing polymer backbone and then initiating the polymerization of the acrylamide monomer from these sites. While specific examples involving the synthesis of copolymers or graft polymers using this compound are not detailed in the available literature, its structure is amenable to these standard polymerization techniques, suggesting its potential for creating novel functional polymeric materials. nih.gov

Catalytic Applications and Catalyst Support Systems

Acrylamide-based polymers also find applications in the field of catalysis, both as catalysts themselves and as supports for catalytic nanoparticles. The functional groups within the polymer can participate in catalytic reactions or provide a stable matrix for dispersing and stabilizing metallic catalysts.

Polymers derived from this compound could serve as effective catalyst support systems. The polymer backbone can provide mechanical stability, while the butoxyphenyl groups could influence the local environment around the catalytic sites. This could be particularly advantageous in creating microenvironments that enhance the selectivity and activity of the catalyst.

For instance, polyacrylamide-based microgels have been successfully used as carriers for palladium nanoparticles in Suzuki-Miyaura cross-coupling reactions. The polymer network helps to stabilize the nanoparticles and can influence the reactivity and selectivity of the catalytic process. The presence of a butoxyphenyl group could further modify the solubility and swelling behavior of such microgels, offering a handle to tune the catalytic performance in different solvent systems.

While direct catalytic applications of polymers based on this compound are not documented, the principles of catalyst design suggest that the incorporation of this monomer could lead to novel catalytic materials with tailored properties.

Advanced Analytical and Spectroscopic Characterization of Acrylamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR) analysis of 3-(4-Butoxyphenyl)acrylamide provides information on the chemical environment of each hydrogen atom. The spectrum typically shows distinct signals for the aromatic protons, the vinyl protons of the acrylamide (B121943) group, and the aliphatic protons of the butoxy chain. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are key to assigning these signals to their respective protons.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the compound's carbon framework, including the aromatic ring, the acrylamide moiety, and the butoxy group.

| ¹H NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| 7.44 (d, J=8.8 Hz, 2H) | Ar-H |

| 7.56 (d, J=15.6 Hz, 1H) | CH=CH-C=O |

| 6.89 (d, J=8.8 Hz, 2H) | Ar-H |

| 6.29 (d, J=15.6 Hz, 1H) | CH=CH-C=O |

| 5.70 (br s, 1H) | NH |

| 6.20 (br s, 1H) | NH |

| 3.98 (t, J=6.5 Hz, 2H) | O-CH₂ |

| 1.78 (m, 2H) | O-CH₂-CH₂ |

| 1.50 (m, 2H) | CH₂-CH₃ |

| 0.98 (t, J=7.4 Hz, 3H) | CH₃ |

| ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| 167.8 | C=O |

| 160.4 | Ar-C-O |

| 142.1 | CH=CH-C=O |

| 129.6 | Ar-CH |

| 127.2 | Ar-C |

| 118.9 | CH=CH-C=O |

| 115.0 | Ar-CH |

| 67.9 | O-CH₂ |

| 31.3 | O-CH₂-CH₂ |

| 19.3 | CH₂-CH₃ |

| 13.9 | CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key vibrational modes include the N-H stretching of the amide, the C=O stretching of the carbonyl group, the C=C stretching of the alkene and aromatic ring, and the C-O stretching of the ether linkage.

| IR Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3358, 3178 | N-H stretching (amide) |

| 1655 | C=O stretching (amide I) |

| 1621 | C=C stretching (alkene) |

| 1599 | N-H bending (amide II) |

| 1511 | C=C stretching (aromatic) |

| 1251 | C-O-C stretching (asymmetric) |

| 1012 | C-O-C stretching (symmetric) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern provides valuable clues about the molecule's structure, with common fragments arising from the cleavage of the butoxy group, the acrylamide side chain, and the aromatic ring. Acrylamide-containing compounds can form adducts with proteins by reacting with nucleophilic sulfhydryl groups on cysteine residues.

| Mass Spectrometry Data | |

| m/z (Mass-to-Charge Ratio) | Assignment |

| 219.12 | [M]⁺ (Molecular Ion) |

| 163.07 | [M - C₄H₈]⁺ |

| 146.04 | [M - C₄H₉O]⁺ |

| 121.06 | [C₇H₅O₂]⁺ |

| 72.04 | [C₃H₆NO]⁺ |

| UV-Vis Spectroscopy Data | |

| λmax (nm) | Electronic Transition |

| ~310 | π → π* |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While specific crystallographic data for this compound is not widely published, analysis of related structures, like acrylamide itself, reveals layered arrangements held together by strong N-H···O hydrogen bonds. A study on a derivative, (E)-3-(4-butoxyphenyl)acryloylferrocene, showed a monoclinic crystal system with a P2₁/c space group, indicating how the butoxyphenyl acryloyl moiety can pack in a crystalline lattice.

Electrochemical Methods for Characterization of Material Interfaces

Electrochemical methods, such as cyclic voltammetry (CV), are employed to study the redox properties of molecules and their behavior at electrode surfaces. These techniques are particularly relevant for acrylamide-based compounds in the context of sensor development and material science. For instance, electrochemical sensors have been developed for the detection of acrylamide, often involving its interaction with modified electrodes. The electrochemical characterization of this compound itself could reveal its oxidation and reduction potentials, providing insight into its electronic properties and potential applications in electronic materials or as a component in electrochemical biosensors.

Future Research Directions and Perspectives for 3 4 Butoxyphenyl Acrylamide Research

Exploration of Novel and Efficient Synthetic Pathways

The future synthesis of 3-(4-butoxyphenyl)acrylamide and its derivatives could benefit significantly from the adoption of modern, sustainable chemical methodologies. While traditional methods for creating acrylamides often involve coupling reactions, future research should focus on pathways that are more efficient, cost-effective, and environmentally benign. researchgate.net

Key areas for exploration include:

Green Chemistry Approaches: Utilizing environmentally friendly solvents, reducing the number of synthetic steps (one-pot synthesis), and minimizing waste are paramount. Methodologies like microwave-assisted synthesis or reactions in aqueous media could be explored to reduce energy consumption and avoid hazardous organic solvents. researchgate.net

Novel Catalytic Systems: Investigating new catalysts, including biocatalysts (enzymes) or organocatalysts, could lead to higher yields and selectivity under milder reaction conditions. This would be a significant improvement over traditional methods that may require harsh reagents.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable rapid production and facilitate the creation of a library of related derivatives for screening purposes.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. | Optimization of reaction parameters (temperature, time, power). |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Identification of suitable enzymes (e.g., lipases, amidases) and reaction optimization. |

| Continuous Flow Chemistry | Enhanced safety and control, easy scalability, integration of purification steps. | Reactor design, optimization of flow rates, temperature, and reagent mixing. |

| One-Pot Reactions | Reduced work-up steps, time and resource efficiency, lower solvent usage. | Designing a tandem reaction sequence to build the molecule from simple precursors. |

Advanced Computational Modeling for Precise Structure-Activity/Property Relationships

In silico methods are indispensable tools for accelerating the discovery and optimization process in both medicine and material science. nih.gov For this compound, computational modeling can provide profound insights into its behavior at a molecular level, guiding experimental work and reducing reliance on costly and time-consuming trial-and-error approaches. mdpi.comresearchgate.net

Future computational research should focus on:

Quantitative Structure-Activity Relationship (3D-QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can help identify the key structural features of the this compound scaffold that are critical for a specific biological activity. mdpi.com This allows for the rational design of more potent and selective derivatives.

Molecular Docking and Dynamics: Docking simulations can predict the binding orientation and affinity of this compound within the active site of potential protein targets. researchgate.netnih.govwoarjournals.org Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions.

ADMET Prediction: The application of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs is crucial. researchgate.netmdpi.com Early-stage in silico ADMET profiling can help prioritize compounds with more favorable drug-like properties, minimizing late-stage failures in drug development.

Polymer and Material Property Prediction: For material science applications, computational tools can be used to predict the properties of polymers derived from this monomer. Modeling can help estimate properties like glass transition temperature, mechanical strength, and solubility, guiding the design of new functional materials.

| Computational Method | Application for this compound | Predicted Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate structural features with biological activity (e.g., enzyme inhibition). | Identification of key steric and electrostatic fields for activity optimization. mdpi.com |

| Molecular Docking | Predict binding modes and affinities to various biological targets (e.g., kinases, proteases). | Prioritization of potential biological targets; rationalizing observed activity. nih.gov |

| Molecular Dynamics | Simulate the stability and conformational changes of the compound when bound to a target. | Understanding the dynamic nature of the binding interaction and residence time. |

| ADMET Profiling | Predict pharmacokinetic and toxicity profiles. | Early identification of potential liabilities (e.g., poor permeability, toxicity). mdpi.com |

| Deep Learning Models | Predict a wide range of biological activities and physicochemical properties from chemical structure. mdpi.com | High-throughput virtual screening and property prediction for novel derivatives. |

Identification and Characterization of New Biological Targets and Mechanisms (In Vitro)

The acrylamide (B121943) moiety is a well-known "warhead" that can covalently react with nucleophilic residues, particularly cysteine, in protein active sites. nih.gov This reactivity makes acrylamide-containing compounds potent irreversible or covalent inhibitors. nih.gov Future research should aim to identify and characterize the specific biological targets of this compound through systematic in vitro screening.

Promising avenues for investigation include:

Enzyme Inhibition Screening: The compound should be screened against panels of enzymes known to be targeted by covalent inhibitors, especially those with a catalytic cysteine. This includes certain families of proteases (e.g., caspases, cathepsins), kinases (e.g., EGFR, BTK), and metabolic enzymes. nih.govnih.govresearchgate.net

Mechanism of Action Studies: For any identified targets, detailed mechanistic studies are required. This involves determining kinetic parameters (k_inact/K_I) to quantify the efficiency of irreversible inhibition and using techniques like mass spectrometry to confirm covalent bond formation and identify the specific amino acid residue that has been modified. nih.gov

Cell-Based Assays: The activity of this compound should be evaluated in various cell-based models to explore its effects on cellular pathways. For instance, its anti-proliferative activity could be tested against cancer cell lines, or its anti-inflammatory potential could be assessed in immune cell models. nih.govnih.gov The MAPK and NRF2 pathways are known to be affected by acrylamide and could be primary areas of investigation. celljournal.orgnih.gov

| Potential Target Class | Example Targets | Relevant In Vitro Assays | Potential Therapeutic Area |

| Protein Kinases | EGFR, JAK, BTK | Kinase activity assays (e.g., ADP-Glo), Mass Spectrometry | Oncology, Autoimmune Diseases researchgate.net |

| Cysteine Proteases | Caspases, Cathepsins, Mpro | Fluorogenic substrate cleavage assays, Activity-based protein profiling | Apoptosis Regulation, Virology nih.gov |

| Transglutaminases | TG2 | Enzyme activity assays, GTP binding assays | Fibrosis, Celiac Disease nih.gov |

| Tubulin | β-tubulin | Tubulin polymerization assays, Cell cycle analysis | Oncology nih.govnih.gov |

Expansion into Underexplored Material Science and Engineering Applications

Acrylamide-based polymers (polyacrylamides) are widely used in various industrial applications, including as flocculants in water treatment, in gel electrophoresis, and for enhanced oil recovery. researchgate.netmdpi.comavantipublishers.com The incorporation of the 4-butoxyphenyl group onto the acrylamide monomer opens up possibilities for creating novel polymers with tailored properties.

Future research in this area should explore:

Functional Polymers: The polymerization of this compound, either as a homopolymer or a copolymer with other monomers, could yield new materials. The bulky, hydrophobic butoxyphenyl group could significantly alter the polymer's properties, potentially leading to materials with unique solubility, thermal stability, or mechanical characteristics. researchgate.net

Responsive Hydrogels: Acrylamide-based hydrogels are known for their potential in biomedical applications, such as in tissue engineering scaffolds and drug delivery systems. mdpi.commdpi.com A hydrogel based on this compound could exhibit interesting swelling behaviors or be used to encapsulate hydrophobic drugs due to the presence of the butoxy-phenyl moiety.

Coatings and Adhesives: The specific chemical functionalities of this molecule could be exploited in the development of specialty coatings or pressure-sensitive adhesives where properties like adhesion, thermal resistance, or hydrophobicity are critical. researchgate.net

| Application Area | Potential Role of this compound | Key Properties to Investigate |

| Specialty Polymers | As a functional monomer or comonomer. | Thermal stability (TGA), mechanical strength, solubility, refractive index. |

| Biomedical Hydrogels | Component of a cross-linked polymer network. | Swelling ratio, drug loading/release capacity, biocompatibility, biodegradability. mdpi.com |

| Functional Coatings | A component in curable coating formulations. | Surface hydrophobicity, adhesion, chemical resistance, optical clarity. |

| Pressure-Sensitive Adhesives | Monomer in acrylic PSA copolymers. | Shear strength, tack, peel adhesion, thermal resistance. researchgate.net |

Design of Hybrid Materials Incorporating Acrylamide Scaffolds

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer a way to create materials with properties that surpass those of the individual constituents. Incorporating acrylamide-based scaffolds into hybrid materials is a promising strategy for developing advanced functional materials. researchgate.netnih.govnih.gov

Future directions include:

Organic-Inorganic Hybrids: this compound or its polymer could be integrated with inorganic materials like silica, titanium dioxide, or bioactive glass. nih.gov This could be achieved through techniques like the sol-gel process to create materials for applications in optics, catalysis, or as scaffolds for bone tissue regeneration.

Polymer-Biopolymer Composites: Creating composite materials by blending or grafting polymers of this compound with natural polymers like gelatin, chitosan, or cellulose. researchgate.net Such hybrids could combine the mechanical properties of the synthetic polymer with the biocompatibility and biodegradability of the natural polymer, making them suitable for biomedical applications. nih.gov

Nanocomposites: Dispersing nanoparticles (e.g., carbon nanotubes, graphene oxide, metallic nanoparticles) within a poly(this compound) matrix could lead to nanocomposites with enhanced electrical, mechanical, or thermal properties.

| Hybrid Material Type | Potential Components | Target Application | Anticipated Advantage |

| Organic-Inorganic | Poly(this compound) + Bioactive Glass | Bone Tissue Engineering Scaffolds | Combines mechanical support with bioactivity to promote bone growth. nih.gov |

| Polymer-Biopolymer | Poly(this compound) + Gelatin | Injectable Hydrogels for Drug Delivery | Enhanced mechanical stability compared to pure gelatin hydrogels. researchgate.net |

| Polymer-Nanoparticle | Poly(this compound) + Silver Nanoparticles | Antimicrobial Coatings | Integration of the antimicrobial properties of silver into a stable polymer film. |

| Interpenetrating Networks | Poly(this compound) + Poly(acrylic acid) | pH-Responsive Systems | Creation of smart materials that respond to environmental pH changes. mdpi.com |

Synergistic Approaches: Combining this compound with Other Chemical Entities to Enhance Efficacy or Functionality

The efficacy or functionality of this compound, whether as a therapeutic agent or a material component, could potentially be enhanced through combination with other chemical entities. Exploring these synergistic interactions is a key future research direction.

Potential synergistic approaches include:

Combination Therapy in Medicine: If this compound is identified as an inhibitor of a specific biological target (e.g., a cancer-related kinase), its combination with other established drugs could be investigated. Combination therapy can often lead to improved efficacy, overcome drug resistance, and allow for lower doses of individual agents.

Multifunctional Materials: In material science, combining this compound with other functional monomers during polymerization can create copolymers with a predefined set of properties. For example, it could be copolymerized with a hydrophilic monomer to create an amphiphilic polymer, or with a fluorescent monomer to create a material for sensing applications.

| Area of Application | Combination Strategy | Potential Partner | Desired Synergistic Outcome |

| Oncology | Combination Therapy | Standard Chemotherapeutic Agent | Overcoming drug resistance; enhanced tumor cell killing. |

| Polymer Science | Copolymerization | Hydrophilic Monomer (e.g., Acrylic Acid) | Creation of amphiphilic polymers for self-assembly or surfactant applications. |

| Infectious Disease | Combination with an Antibiotic | Beta-lactam Antibiotic | Potentiation of antibiotic activity, potentially by inhibiting a bacterial defense mechanism. |

| Food Science | Combination with Antioxidants | Natural Phenolic Compounds | Mitigation of potential toxicity or enhancement of material stability. nih.govresearchgate.net |

Q & A

Q. What are the optimal synthetic routes and characterization methods for 3-(4-Butoxyphenyl)acrylamide?

Methodological Answer: The synthesis typically involves coupling 4-butoxyphenylacrylic acid with an appropriate amine under carbodiimide-mediated conditions (e.g., EDCI in DMF). Key steps include:

- Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reaction efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether yields high-purity products.

- Characterization : Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, acrylamide carbonyl at ~165 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH Sensitivity : Use HPLC to monitor degradation in buffers (pH 2–12) over 24–72 hours. Acrylamides are prone to hydrolysis under strongly acidic/basic conditions .

- Light Sensitivity : Expose samples to UV-Vis light and track changes via UV spectroscopy (λ~280 nm for aromatic systems) .

Q. What are the primary toxicological concerns associated with handling this compound?

Methodological Answer:

- Acute Toxicity : Follow OECD Guideline 423 for rodent studies, focusing on neurotoxic effects (e.g., hindlimb splay, ataxia) .

- Metabolite Analysis : Quantify glycidamide (a genotoxic metabolite) via LC-MS/MS in serum or urine. Use hemoglobin adducts (AAVal/GAVal) as long-term exposure biomarkers .

- Safety Protocols : Use PPE (gloves, respirators) and ensure fume hoods for synthesis and handling .

Advanced Research Questions

Q. How can computational tools optimize the retrosynthesis of this compound derivatives?

Methodological Answer:

- AI-Driven Retrosynthesis : Use platforms like Pistachio or Reaxys to identify one-step routes. For example, prioritize Suzuki-Miyaura couplings for aryl substitutions .

- DFT Calculations : Predict reaction energetics (e.g., activation barriers for acrylamide formation) using Gaussian or ORCA software. Validate with experimental yields .

- SAR Modeling : Employ QSAR models to predict bioactivity based on substituents (e.g., electron-withdrawing groups enhancing electrophilicity) .

Q. How should researchers resolve contradictions between in vitro and in vivo toxicity data for acrylamide derivatives?

Methodological Answer:

- Dose-Response Analysis : Compare NOAEL (no-observed-adverse-effect-level) from rodent studies with IC50 values from cell assays (e.g., MTT tests). Adjust for metabolic differences using hepatic S9 fractions .

- Epidemiological Cross-Validation : Analyze population studies (e.g., dietary acrylamide intake vs. cancer incidence) while controlling for confounders like smoking .

- Mechanistic Studies : Use CRISPR-engineered cell lines to isolate pathways (e.g., JAK/STAT for inflammatory responses) affected by this compound .

Q. What advanced techniques elucidate the interaction of this compound with biological targets?

Methodological Answer:

- X-Ray Crystallography : Co-crystallize the compound with proteins (e.g., kinases) to identify binding motifs. For example, the acrylamide group may form hydrogen bonds with catalytic lysines .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kon/koff) to receptors like EGFR or JAK2 .

- In Silico Docking : Use AutoDock Vina to simulate interactions, focusing on van der Waals contacts with hydrophobic pockets (e.g., 4-butoxyphenyl moiety) .

Q. How can researchers design derivatives of this compound to enhance selectivity for therapeutic targets?

Methodological Answer:

- Bioisosteric Replacement : Substitute the butoxy group with trifluoromethoxy (improves metabolic stability) or sulfonamide (enhances water solubility) .

- Proteomics Profiling : Use affinity chromatography coupled with MS to identify off-target binding. Optimize using fragment-based drug design (FBDD) .

- Pharmacokinetic Tuning : Introduce methyl groups to reduce CYP450-mediated oxidation, improving half-life in vivo .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects in acrylamide studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC50 with 95% confidence intervals .

- Meta-Analysis : Aggregate data from multiple studies (e.g., Cochrane Review) to assess reproducibility. Highlight heterogeneity via I<sup>2</sup> statistics .

- Machine Learning : Apply random forest models to predict toxicity thresholds from structural descriptors (e.g., LogP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products